Cas no 98753-19-6 (Cefpirome sulfate)

Cefpirome sulfate 化学的及び物理的性質
名前と識別子
-
- Cefpirome sulfate
- 1-[[(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[b]pyridinium sulfate
- 1-(((6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium hydrogensulfate
- Cefpirome (sulfate)
- CEFPIROME SULFATE, USP
- Cefrom
- BA5ALU2ZT9
- Cefrom (TN)
- PubChem13760
- DSSTox_RID_82007
- DSSTox_CID_26909
- DSSTox_GSID_46909
- Cefpirome sulfate (JP17/USAN)
- Tox21_112798
- HR-810 sulfate
- CHEBI:31378
- Cefpirome sulfate (1:1)
- 5H-1-Pyrindinium, 1-((7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-6,7-dihydro-, (6R-(6-alpha,7-beta(Z)))-, sulfate (1:1)
- SCHEMBL194241
- CEFPIROME SULFATE [JAN]
- CEFPIROME SULFATE [USAN]
- A858514
- DTXCID6026909
- 1-(((6R,7R)-7-(2-(2-AMINO-4-THIAZOLYL)GLYOXYLAMIDO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-5H-1-PYRIDINIUM HYDROXIDE 7(2)-(Z)-(O-METHYLOXIME) SULFATE
- CHEMBL2106076
- 84957-29-9
- 98753-19-6
- UNII-BA5ALU2ZT9
- 5H-1-PYRINDINIUM, 1-((7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-, HYDROXIDE, INNER SALT, (6R-(6.ALPHA.,7.BETA.(Z)))-, SULPHATE (1:1)
- DTXSID8046909
- Cefpirome sulfate [USAN:JAN]
- HR 810 sulfate
- cefpirome sulphate
- CCG-270239
- CAS-98753-19-6
- CEFPIROME SULFATE [MI]
- D01401
- 1-[[(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[b]pyrindinium Inner Salt
- 5H-1-Pyrindinium, 1-((7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-6,7-dihydro-, hydroxide, inner salt, (6R-(6alpha,7beta(Z)))-, sulfate (1:1)
- NCGC00181339-01
- C3007
- HR-810 SULPHATE
- CEFPIROME SULFATE [MART.]
- 1-(((6R,7R)-7-(2-(2-AMINO-4-THIAZOLYL)GLYOXYLAMIDO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-5H-1-PYRINDINIUM HYDROXIDE, INNER SALT, 7(SUP 2)-(Z)-(O-METHYLOXIME), SULPHATE (1:1)
- 1-(((6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-6,7-dihydro-5H-1-pyrindinium hydroxide, inner salt, 7(sup 2)-(Z)-(O-methyloxime), sulfate (1:1)
- AS-35315
- Cefpirome sulfate 100 microg/mL in Acetonitrile:Water
- 5H-1-PYRINDINIUM, 1-((7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-, HYDROXIDE, INNER SALT, (6R-(6.ALPHA.,7.BETA.(Z)))-, SULFATE (1:1)
- (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
- CEFPIROME SULFATE [WHO-DD]
- HR 810 SULPHATE
- AKOS025310178
- Cefpirome sulfate (JP18/USAN)
-
- MDL: MFCD09763708
- インチ: 1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1
- InChIKey: RKTNPKZEPLCLSF-QHBKFCFHSA-N
- ほほえんだ: S1C([H])([H])C(C([H])([H])[N+]2=C([H])C([H])=C([H])C3C([H])([H])C([H])([H])C([H])([H])C2=3)=C(C(=O)[O-])N2C([C@]([H])([C@@]12[H])N([H])C(/C(/C1=C([H])SC(N([H])[H])=N1)=N\OC([H])([H])[H])=O)=O.S(=O)(=O)(O[H])O[H]
計算された属性
- せいみつぶんしりょう: 612.07700
- どういたいしつりょう: 612.077
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 14
- 重原子数: 40
- 回転可能化学結合数: 6
- 複雑さ: 1040
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 290
じっけんとくせい
- 色と性状: White to Yellow Solid
- ゆうかいてん: 200°C(lit.)
- ようかいど: Soluble in DMSO
- PSA: 290.44000
- LogP: 0.29410
- ひせんこうど: 25D -4.7° (c = 5 in H2O)
- 最大波長(λmax): 265(Buffer)(lit.)
- マーカー: 1940
Cefpirome sulfate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:UW8970000
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years *The compound is unstable in solutions, freshly prepared is recommended.
Cefpirome sulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM256071-5g |
Cefpirome sulfate |
98753-19-6 | 98% | 5g |
$131 | 2022-06-09 | |
TRC | C243500-1g |
Cefpirome Sulfate |
98753-19-6 | 1g |
$ 1047.00 | 2023-09-08 | ||
TRC | C243500-2g |
Cefpirome Sulfate |
98753-19-6 | 2g |
$ 1392.00 | 2023-09-08 | ||
Cooke Chemical | A2579112-100g |
Cefpirome Sulfate |
98753-19-6 | >95.0% | 100g |
RMB 4476.80 | 2025-02-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3007-1G |
Cefpirome Sulfate |
98753-19-6 | >95.0%(HPLC)(N) | 1g |
¥390.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3007-5g |
Cefpirome sulfate |
98753-19-6 | 95.0%(LC&N) | 5g |
1990.0CNY | 2021-08-06 | |
MedChemExpress | HY-B1824-500mg |
Cefpirome sulfate |
98753-19-6 | 99.62% | 500mg |
¥500 | 2024-04-17 | |
AstaTech | 44019-0.25/g |
CEFPIROME SULFATE |
98753-19-6 | 97% | 0.25g |
$56 | 2023-09-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3007-1g |
Cefpirome sulfate |
98753-19-6 | 95.0%(LC&N) | 1g |
590.0CNY | 2021-08-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XS249-200mg |
Cefpirome sulfate |
98753-19-6 | 98+% | 200mg |
107.0CNY | 2021-08-06 |
Cefpirome sulfate 関連文献
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Lihui Wang,Chuchu Wang,Hao Li Analyst 2018 143 3202
-
Jianfeng Wang,Xiaojing Fan,Yan Liu,Zhenxia Du,Yuechao Feng,Li Jia,Jinghua Zhang Anal. Methods 2017 9 1282
Cefpirome sulfateに関する追加情報
Introduction to Cefpirome Sulfate (CAS No. 98753-19-6)
Cefpirome Sulfate, a potent and highly effective antibiotic, is a critical compound in modern pharmaceuticals. This medication belongs to the third-generation cephalosporin class, renowned for its broad-spectrum activity against a variety of bacterial infections. The CAS number 98753-19-6 uniquely identifies this chemical entity, ensuring precise classification and regulatory compliance in the pharmaceutical industry.
The chemical structure of Cefpirome Sulfate features a β-lactam ring, which is the core moiety responsible for its antibacterial properties. This ring structure allows the compound to inhibit bacterial cell wall synthesis, ultimately leading to cell lysis and death. The sulfate salt form enhances the solubility and bioavailability of Cefpirome, making it an ideal candidate for intravenous administration in clinical settings.
Recent advancements in microbiology and pharmacology have highlighted the significance of Cefpirome Sulfate in treating resistant bacterial strains. Studies have demonstrated its efficacy against Gram-negative bacteria, including species that are often difficult to treat with other antibiotics. The compound's ability to penetrate bacterial cell membranes efficiently makes it a valuable asset in combating infections caused by multidrug-resistant organisms.
One of the most compelling aspects of Cefpirome Sulfate is its minimal impact on the human microbiome compared to some other antibiotics. This characteristic is particularly important in patients who require long-term antibiotic therapy, as it reduces the risk of secondary infections and promotes faster recovery. Additionally, clinical trials have shown that Cefpirome Sulfate exhibits a favorable safety profile, with adverse effects being generally mild and manageable.
The development of Cefpirome Sulfate has been influenced by cutting-edge research in structural biology and computational chemistry. By leveraging high-resolution crystal structures of bacterial enzymes, scientists have been able to optimize the compound's binding affinity and reduce potential off-target effects. These efforts have led to improved formulations that maintain efficacy while minimizing side effects.
In clinical practice, Cefpirome Sulfate is frequently used to treat severe infections such as pneumonia, sepsis, and urinary tract infections. Its broad-spectrum activity makes it particularly useful in hospital settings where patients often present with polymicrobial infections. The ability to administer Cefpirome Sulfate via multiple routes—including intravenous and intramuscular—further enhances its versatility in therapeutic regimens.
Emerging research also suggests potential applications of Cefpirome Sulfate in combination therapies. By pairing it with other antibiotics or non-antibacterial agents, clinicians may be able to overcome resistance mechanisms more effectively. Furthermore, studies are exploring its role in prophylactic treatments for high-risk surgical patients, where prevention of infection is paramount.
The regulatory landscape for Cefpirome Sulfate has evolved alongside advancements in antibiotic stewardship programs. Regulatory bodies now emphasize the importance of judicious use to prevent the emergence of resistant strains. As a result, guidelines recommend limiting its use to cases where other antibiotics are ineffective or contraindicated.
From a pharmacokinetic perspective, Cefpirome Sulfate exhibits rapid absorption after parenteral administration, with peak plasma concentrations typically achieved within two hours. Its elimination half-life allows for once-daily dosing in many clinical scenarios, improving patient compliance and convenience. These pharmacokinetic properties make it an attractive option for both outpatient and inpatient care.
The future of Cefpirome Sulfate lies in continued innovation and interdisciplinary collaboration. As bacterial resistance patterns evolve, new derivatives and formulations may be developed to maintain its efficacy. Additionally, integrating genomics and machine learning could help predict patient responses more accurately, optimizing treatment strategies on an individualized basis.
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